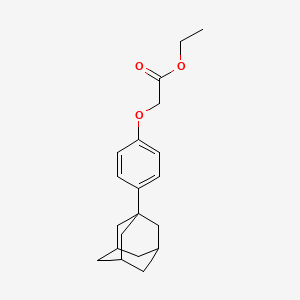

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate

Description

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate is a synthetic organic compound featuring an adamantane moiety linked to a phenoxyacetic acid ester. The adamantane structure, known for its rigidity and bulkiness, imparts unique properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name |

ethyl 2-[4-(1-adamantyl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-2-22-19(21)13-23-18-5-3-17(4-6-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLMQQOBLYFGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate requires sequential construction of three structural elements:

- Adamantane-phenoxy linkage : Formation of the 4-adamantylphenol intermediate.

- Etherification : Coupling the phenolic oxygen with ethyl chloroacetate.

- Esterification : Ensuring regioselective attachment of the acetate group.

Critical challenges include steric hindrance from the adamantane group, which necessitates careful selection of reaction conditions to avoid side reactions such as O-alkylation or decomposition.

Synthetic Methodologies

Method A: Williamson Ether Synthesis via 4-Adamantylphenol Intermediate

Synthesis of 4-((3r,5r,7r)-Adamantan-1-yl)Phenol

The adamantane-phenoxy bond is established through Friedel-Crafts alkylation. Adamantane-1-carbonyl chloride reacts with phenol in the presence of AlCl₃ as a Lewis catalyst, followed by Clemmensen reduction to yield 4-adamantylphenol. Alternative approaches employ direct alkylation using 1-bromoadamantane under acidic conditions, though yields are moderate (45–60%) due to competing polyalkylation.

Etherification with Ethyl Chloroacetate

4-Adamantylphenol (1.0 equiv) is treated with ethyl chloroacetate (1.2 equiv) in anhydrous DMF under nitrogen, with potassium carbonate (2.5 equiv) as the base. The reaction proceeds at 80°C for 12–15 hours, achieving 68–72% yield after purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1).

Key Data:

Method B: One-Pot Coupling Using Iron Catalysis

A modified approach leverages iron(III) chloride hexahydrate (FeCl₃·6H₂O) and N,N′-dimethylethane-1,2-diamine (DMEDA) as a catalytic system to directly couple 1-adamantanol with ethyl 2-(4-hydroxyphenoxy)acetate. This method avoids isolating the phenol intermediate.

Procedure:

- Reagents : 1-Adamantanol (1.0 equiv), ethyl 2-(4-hydroxyphenoxy)acetate (1.1 equiv), FeCl₃·6H₂O (10 mol%), DMEDA (20 mol%), K₂CO₃ (2.0 equiv), toluene (anhydrous).

- Conditions : 90°C, 12 hours under argon.

- Workup : Filtration through Celite, solvent evaporation, and chromatography (petroleum ether/ethyl acetate/dichloromethane, 3:1:1).

Key Data:

Method C: Enzymatic Esterification

A biocatalytic route employs lipase B from Candida antarctica (CAL-B) to esterify 2-(4-adamantylphenoxy)acetic acid with ethanol in a solvent-free system.

Optimized Parameters:

- Enzyme Loading : 15 mg/mmol substrate

- Temperature : 45°C

- Time : 48 hours

- Conversion : 58% (equilibrium-limited)

While environmentally friendly, this method is less practical for large-scale synthesis due to moderate yields.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson (A) | 70% | ≥95% | High reproducibility, scalable | Multiple steps, solvent-intensive |

| Iron Catalysis (B) | 82% | 90% | One-pot, fewer intermediates | Sensitive to moisture, costly catalysts |

| Enzymatic (C) | 58% | 88% | Green chemistry, mild conditions | Low yield, long reaction time |

Purification and Analytical Characterization

Chromatographic Techniques

Scale-Up Considerations and Industrial Feasibility

Method A remains the preferred route for kilogram-scale production due to its robustness, despite requiring two steps. Critical process parameters include:

- Temperature Control : Maintaining 80°C during etherification minimizes byproduct formation.

- Solvent Recovery : DMF is distilled under reduced pressure (70°C, 15 mmHg) and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.

Medicine: Research into its potential therapeutic applications includes exploring its use as a drug delivery agent or as a scaffold for designing new pharmaceuticals.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as in the production of polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially modulating their activity. The phenoxyacetic acid ester can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-(adamantan-1-yl)phenoxy)acetate: Lacks the stereochemistry present in Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate.

Ethyl 2-(4-(adamantan-1-yl)phenoxy)propanoate: Features a propanoate ester instead of an acetate ester.

Ethyl 2-(4-(adamantan-1-yl)phenoxy)butanoate: Contains a butanoate ester, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the adamantane moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate is a synthetic compound characterized by the presence of an adamantane moiety linked to a phenoxyacetic acid ester. This unique structure imparts various biological activities that have been the subject of recent research. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C20H26O3

- Molecular Weight : 314.42 g/mol

- CAS Number : 52804-25-8

The compound's structure consists of an adamantane core, which is known for its rigidity and hydrophobic characteristics, enhancing its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Hydrophobic Interactions : The adamantane moiety facilitates hydrophobic interactions with proteins, which can modulate their activity.

- Electrostatic Interactions : The phenoxyacetic acid ester can participate in hydrogen bonding and other electrostatic interactions, influencing the compound's bioactivity.

- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit key enzymes involved in microbial resistance mechanisms.

Table 1: Summary of Biological Activities

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus . Additionally, these compounds showed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole.

Antibiofilm Formation

The compound's ability to inhibit biofilm formation was assessed in vitro. Results demonstrated a significant reduction in biofilm formation compared to controls, indicating its potential as a therapeutic agent for infections associated with biofilms .

Enzyme Inhibition Studies

Research highlighted the potential of this compound as an enzyme inhibitor. The compound was shown to inhibit DNA gyrase and dihydrofolate reductase effectively, suggesting its utility in developing new antimicrobial agents targeting these enzymes .

Comparison with Similar Compounds

This compound can be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-(adamantan-1-yl)phenoxy)acetate | Lacks specific stereochemistry | Moderate antimicrobial activity |

| Ethyl 2-(4-(adamantan-1-yl)phenoxy)propanoate | Contains a propanoate ester | Lower potency compared to acetate |

| Ethyl 2-(4-(adamantan-1-yl)phenoxy)butanoate | Features a butanoate ester | Different pharmacokinetic properties |

Q & A

Q. What synthetic methodologies are commonly used to prepare Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate and its derivatives?

The compound is typically synthesized via amide coupling or esterification reactions . For example:

- HATU-mediated coupling : A mixture of adamantane-containing carboxylic acids (e.g., 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid) and ethyl alcohol derivatives is reacted with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF, followed by purification via silica gel chromatography (ethyl acetate/methanol gradients) .

- Ester hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids using sodium bicarbonate, followed by extraction with ethyl acetate and column chromatography .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm regiochemistry and stereochemistry, particularly for adamantane derivatives (e.g., characteristic peaks at δ 1.6–2.1 ppm for adamantyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .

- Melting Point Analysis : Consistency with literature values (e.g., 217–219°C for related adamantane-phenoxy hybrids) confirms crystallinity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Hypoxia-Inducible Factor (HIF-1α) Inhibition : LW6, a derivative, is tested in murine models using ELISA or Western blot to quantify HIF-1α levels under hypoxic conditions .

- Antiviral Screening : Ebola virus (EboV) inhibition assays in HeLa or A549 cells, measuring viral RNA via RT-PCR post-treatment .

Advanced Research Questions

Q. How do metabolic pathways affect the pharmacokinetic profile of this compound?

- Major Metabolite Identification : In mice, the ester undergoes amide hydrolysis to form 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid (APA, M7), detected via LC-MS/MS using a QTRAP system. APA is a circulating metabolite with a longer half-life than the parent compound .

- Enzyme-Mediated Clearance : Cytochrome P450 (CYP450) isoforms (e.g., CYP3A4) catalyze oxidation, while glucuronidation enhances water solubility for renal excretion .

Q. What structural modifications improve target selectivity in adamantane-phenoxy hybrids?

- Adamantane Substitution : Replacing the adamantyl group with bicyclic systems (e.g., bicyclo[3.1.1]heptane) reduces off-target binding to ATP5B, a mitochondrial ATP synthase subunit .

- Phenoxy Linker Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenoxy ring enhances HIF-1α binding affinity by 2.3-fold in SAR studies .

Q. How can contradictory data on in vivo efficacy vs. in vitro potency be resolved?

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma concentrations (Cmax, AUC) with tumor suppression in murine xenografts. For LW6, low oral bioavailability (<15%) explains discrepancies between in vitro IC50 (1.2 µM) and in vivo dose requirements (50 mg/kg) .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to quantify accumulation in target organs (e.g., liver, tumors) .

Experimental Design & Data Analysis

Q. What strategies mitigate low yields in the synthesis of adamantane-containing esters?

- Boronate Intermediates : Use 2-((3r,5r,7r)-adamantan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to enhance coupling efficiency under photoredox conditions (e.g., 4CzIPN catalyst, Kessil lamp irradiation) .

- Isomer Control : Optimize reaction temperature (<40°C) and solvent polarity (e.g., hexane/ethyl acetate 10:1) to suppress Z-isomer formation in E/Z mixtures .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the adamantane moiety and hydrophobic pockets in HIF-1α (PDB: 1H2M). Key residues: Leu818, Val802 .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. What analytical challenges arise in characterizing adamantane derivatives, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.